molecular formula C7H6BrFMg B3336435 Magnesium, bromo(3-fluoro-2-methylphenyl)- CAS No. 263355-05-1

Magnesium, bromo(3-fluoro-2-methylphenyl)-

Cat. No.: B3336435
CAS No.: 263355-05-1
M. Wt: 213.33 g/mol
InChI Key: YAWPBZMRGJPEBV-UHFFFAOYSA-M
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Description

Magnesium, bromo(3-fluoro-2-methylphenyl)-, also known as 3-fluoro-2-methylphenyl magnesium bromide, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the field of synthetic organic chemistry due to its ability to introduce the 3-fluoro-2-methylphenyl group into various molecules.

Mechanism of Action

Target of Action

The primary targets of Magnesium, bromo(3-fluoro-2-methylphenyl)-, also known as MFCD01311483, are currently unknown. This compound is a Grignard reagent, which are typically used in organic chemistry for the formation of carbon-carbon bonds .

Mode of Action

As a Grignard reagent, MFCD01311483 can participate in Grignard reactions, where it acts as a nucleophile attacking electrophilic carbon atoms present in other molecules . This results in the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds from simpler precursors .

Biochemical Pathways

Grignard reagents are known to be involved in various synthetic pathways in organic chemistry, including the synthesis of alcohols, aldehydes, and ketones .

Pharmacokinetics

As a Grignard reagent, it is likely to be highly reactive and unstable in aqueous environments, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of MFCD01311483’s action would largely depend on the specific context of its use. In general, the formation of carbon-carbon bonds could lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of MFCD01311483 are highly dependent on the environmental conditions. Grignard reagents are known to be sensitive to moisture and air, and they require anhydrous and inert conditions for their preparation and use . The presence of water or oxygen can lead to the decomposition of the Grignard reagent, reducing its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium, bromo(3-fluoro-2-methylphenyl)- typically involves the reaction of 3-fluoro-2-methylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

3-fluoro-2-methylbromobenzene+Mg3-fluoro-2-methylphenyl magnesium bromide\text{3-fluoro-2-methylbromobenzene} + \text{Mg} \rightarrow \text{3-fluoro-2-methylphenyl magnesium bromide} 3-fluoro-2-methylbromobenzene+Mg→3-fluoro-2-methylphenyl magnesium bromide

Industrial Production Methods

In an industrial setting, the production of magnesium, bromo(3-fluoro-2-methylphenyl)- follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo(3-fluoro-2-methylphenyl)- undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with various electrophiles.

    Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves carbonyl compounds and is carried out in anhydrous THF at low temperatures.

    Substitution Reactions: Often involves alkyl halides or other electrophiles in the presence of a catalyst.

    Coupling Reactions: Uses palladium catalysts and bases such as potassium carbonate under inert conditions.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

Magnesium, bromo(3-fluoro-2-methylphenyl)- is widely used in scientific research for:

    Organic Synthesis: As a Grignard reagent, it is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: In the development of new materials with specific properties.

    Agricultural Chemistry: For the synthesis of agrochemicals and pesticides.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl magnesium bromide
  • 3-fluorophenyl magnesium bromide
  • 2-methylphenyl magnesium bromide

Uniqueness

Magnesium, bromo(3-fluoro-2-methylphenyl)- is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it particularly useful for introducing the 3-fluoro-2-methylphenyl group into target molecules. The fluorine atom can influence the reactivity and stability of the compound, while the methyl group can affect the steric interactions in the reaction.

Properties

IUPAC Name

magnesium;1-fluoro-2-methylbenzene-3-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWPBZMRGJPEBV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=CC=C1F.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263355-05-1
Record name 3-Fluoro-2-methylphenylmagnesium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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